molecular formula C7H12O2 B031162 Ethyl 1-methylcyclopropanecarboxylate CAS No. 71441-76-4

Ethyl 1-methylcyclopropanecarboxylate

Cat. No. B031162
CAS RN: 71441-76-4
M. Wt: 128.17 g/mol
InChI Key: IZPYNZLFBUQGCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-methylcyclopropanecarboxylate and related compounds often involves complex organic reactions. One example is the reaction of small-size cycloalkane rings with RuO4, leading to oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates, indicating a method for ring opening and modification (Graziano et al., 1996). Furthermore, the enantioselective synthesis of related cyclohexane carboxylates demonstrates the complexity and precision required in synthesizing such molecules, highlighting the intricate strategies employed in organic synthesis (Raw & Jang, 2000).

Molecular Structure Analysis

The molecular structure of ethyl 1-methylcyclopropanecarboxylate is pivotal in determining its reactivity and physical properties. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of atoms within the molecule and how this structure affects its chemical behavior. For instance, the synthesis and structural elucidation of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate offer a glimpse into the methods used to determine molecular configurations and their implications on reactivity (Kurbanova et al., 2019).

Chemical Reactions and Properties

Ethyl 1-methylcyclopropanecarboxylate undergoes various chemical reactions that illustrate its reactivity. The oxidation of 1-aminocyclopropanecarboxylic acid by molecular oxygen in specific conditions mirrors potential reactions ethyl 1-methylcyclopropanecarboxylate might undergo, reflecting the broader chemistry of cyclopropane derivatives (Okamoto, Shimada, & Oka, 1987).

Physical Properties Analysis

The physical properties of ethyl 1-methylcyclopropanecarboxylate, such as boiling point, melting point, and solubility, are crucial for understanding its behavior in different environments and applications. While specific data on ethyl 1-methylcyclopropanecarboxylate is scarce in the literature provided, studies on similar compounds provide a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties of ethyl 1-methylcyclopropanecarboxylate, including acidity, basicity, and reactivity towards various reagents, are essential for its application in synthesis and industry. Research on the reactivity of similar cyclopropane derivatives, such as their behavior in oxidative conditions or with specific catalysts, offers insights into the chemical behavior of ethyl 1-methylcyclopropanecarboxylate (Gardner & Newton, 1987).

Scientific Research Applications

  • Preservation of Pineapples and Carnations : Ethyl 1-methylcyclopropanecarboxylate derivatives like 1-methylcyclopropene (1-MCP) are effective in controlling internal browning in cold-stored pineapples and inhibiting ethylene responses in carnation flowers. These compounds reduce chilling injury symptoms and ethylene synthesis, preventing natural increases in ethylene production during senescence (Selvarajah, Bauchot, & John, 2001); (Sisler, Dupille, & Serek, 1996).

  • Ethylene-Blocking in Horticulture : These compounds can extend the life of plants by preventing senescence and slowing down ripening in flowers, fruits, and vegetables. This includes maintaining postharvest quality in various fresh horticultural products (Sisler & Serek, 2003); (Ergun, 2006).

  • Role in Ethylene Biosynthesis : Studies highlight the importance of understanding the structure and activity of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in ethylene synthesis, for designing inhibitors to delay plant senescence (Jakubowicz, 2002).

  • Effectiveness in Various Fruits and Vegetables : The use of 1-MCP shows potential for improving fruit quality and understanding ethylene's role in ripening and senescence processes. However, its commercial potential for other fruits and vegetables remains to be fully explored (Watkins, 2006).

  • Application in Polymer Chemistry : Cyclodextrins, related to these compounds, can be used as catalysts for oxidative polymerization of para-functionalized phenol derivatives in aqueous medium. This has potential applications in biomedical and pharmaceutical fields (Pang, Ritter, & Tabatabai, 2003).

  • Other Applications : Further research has shown the effectiveness of these compounds in delaying broccoli senescence, extending the shelf life of perishable fruits, and reducing defoliation in citrus fruits. There are also studies indicating their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's (Ma et al., 2009); (Burns, 2008); (Boztaş et al., 2019).

Safety And Hazards

Ethyl 1-methylcyclopropanecarboxylate is classified as a flammable liquid and vapor . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of skin contact, it’s advised to wash off with soap and plenty of water .

properties

IUPAC Name

ethyl 1-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-9-6(8)7(2)4-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYNZLFBUQGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221632
Record name Ethyl 1-methylcyclopropanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methylcyclopropanecarboxylate

CAS RN

71441-76-4
Record name Cyclopropanecarboxylic acid, 1-methyl-, ethyl ester
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Record name Ethyl 1-methylcyclopropanecarboxylate
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Record name Ethyl 1-methylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methylcyclopropanecarboxylate
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Record name ETHYL 1-METHYLCYCLOPROPANECARBOXYLATE
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Synthesis routes and methods I

Procedure details

Cannon and coworkers (J. Am. Chem. Soc., 1959, 81, pages 1660-1666) disclose the reaction of α-methyl-γ-chlorobutyric acid ethyl ester with sodamide under strictly anhydrous conditions in benzene to provide 1-methylcyclopropane carboxylic acid ethyl ester in a yield of 47.6%. Schwarze and coworkers, U.S. Pat. No. 4,520,209, disclose the reaction of methyl 4-chloro-2-methylbutyrate in methanol with an excess of sodium methylate at a reaction temperature of 90° C. or higher. Although, an 87% yield was claimed by Schwarze et al., wiped film distillation or extraction was required to the separate methyl 1-methylcyclopropanecarboxylate from the sodium chloride by-product. Schwarze and coworkers disclose a boiling point for methyl 1-methylcyclopropanecarboxylate of 136° C. German Patent Publication DE 3026094 discloses the conversion of 4-chloro-2-methylbutyrate to 1-methylcyclopropaneamide via sodium methoxide/ammonia in an autoclave at 145° C.
Name
α-methyl-γ-chlorobutyric acid ethyl ester
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Synthesis routes and methods II

Procedure details

100 g of 1-methylcyclopropanoic acid was added to 150 ml of diethyl ether. The system was cooled to 0°-5° C. and 119 gm of thionyl chloride was added dropwise over a period of time. After addition, the system was heated at reflux for 8 hours. The system was then cooled to 0°-5° C. and 62 gm of ethanethiol was added dropwise. The system was heated at reflux for 6 hours and then stirred at room temperature for 72 hours. The diethyl ether was removed by stripping to give the 1-methylcyclopropanoic acid ethyl ester.
Quantity
100 g
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150 mL
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119 g
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62 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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